

An In-depth Technical Guide to 1,1-Diiodoethane: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: 1,1-Diiodoethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,1-diiodoethane** (CH_3CHI_2), a versatile yet under-documented geminal dihalide. This document consolidates available data on its key characteristics, outlines detailed experimental protocols for its synthesis and purification, and explores its reactivity, with a focus on applications in organic synthesis.

Core Physical and Chemical Properties

1,1-Diiodoethane is a dense, colorless liquid at room temperature.[1] Its geminal di-iodide structure renders the alpha-carbon highly electrophilic, making it a valuable reagent in various chemical transformations.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **1,1-Diiodoethane**

Property	Value	Source(s)
Molecular Formula	C ₂ H ₄ I ₂	[1][3][4]
Molecular Weight	281.86 g/mol	[4][5]
CAS Number	594-02-5	[3][6]
Appearance	Colorless liquid	[7]
Odor	Sweetish	[7]
Density	2.83 - 3.0 g/cm ³	[1][3][4]
Boiling Point	154.7 - 169.4 °C at 760 mmHg	[1][3][4]
75-76 °C at 25 mmHg	[4][6]	
Melting Point	63.01 °C (estimate)	[1][6]
Refractive Index	1.650 - 1.67	[1][3]
Flash Point	72.5 °C	[1][3]
Solubility	Soluble in most organic solvents	[4]
Vapor Pressure	2.05 mmHg at 25 °C	[1][3]
LogP	2.20 - 2.78	[1][8]

Synthesis and Purification: Experimental Protocols

The synthesis of **1,1-diiodoethane** can be achieved through several routes, with the reaction of 1,1-dichloroethane with ethyl iodide in the presence of a Lewis acid being a common laboratory method. An alternative synthesis involves the reaction of the hydrazone of acetaldehyde with iodine and triethylamine.[4][6]

Protocol 1: Synthesis from 1,1-Dichloroethane[5][7]

This protocol describes the synthesis of **1,1-diiodoethane** via a halogen exchange reaction.

Materials:

- 1,1-Dichloroethane (0.40 mol, 39.6 g)
- Ethyl iodide (1.2 mol, 187 g)
- Aluminum chloride (2.0 g)
- Deionized water
- Sodium bisulfite (NaHSO_3) solution
- Magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle or steam bath
- Separatory funnel
- Distillation apparatus

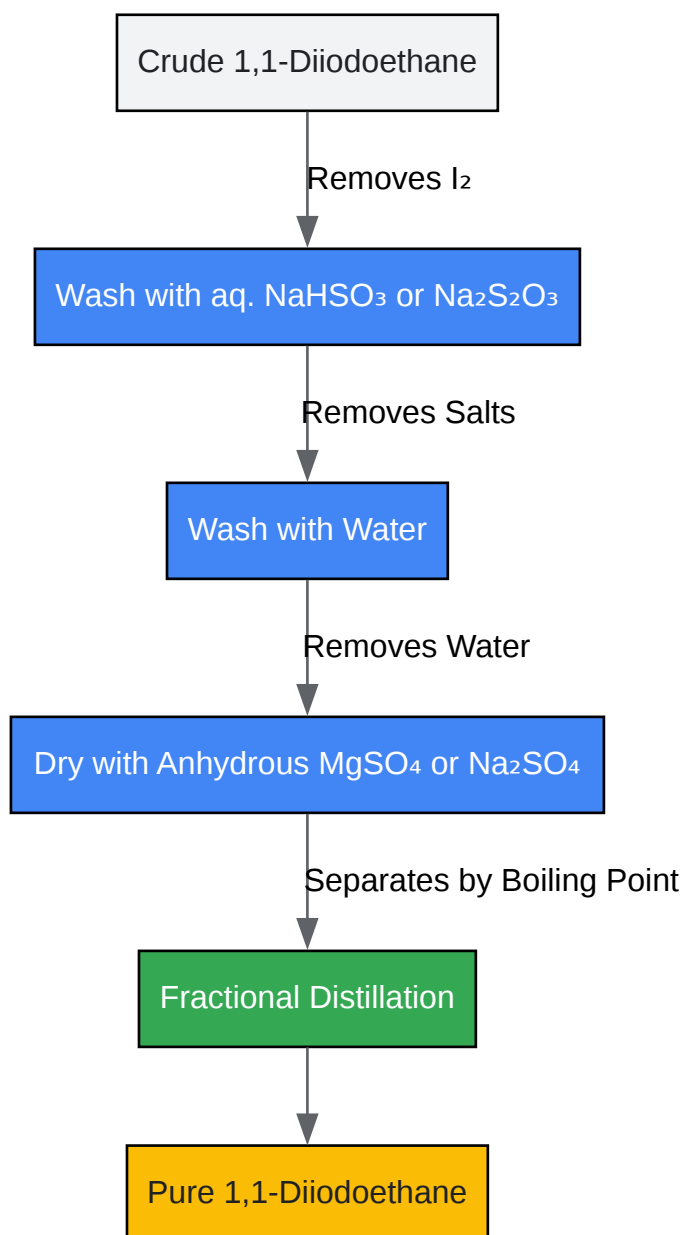
Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 1,1-dichloroethane (0.40 mol), ethyl iodide (1.2 mol), and aluminum chloride (2.0 g).
- Heat the reaction mixture on a steam bath for 3 hours.
- After cooling to room temperature, transfer the mixture to a separatory funnel and wash with deionized water.
- Subsequently, wash the organic layer with a sodium bisulfite solution to remove any unreacted iodine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.

- Purify the crude product by vacuum distillation. Collect the fraction boiling at 75-76 °C at 25 mmHg.

Purification of 1,1-Diiodoethane[10]

Crude **1,1-diiodoethane** may contain impurities such as unreacted starting materials, byproducts, and decomposition products (elemental iodine). A general purification workflow is as follows:



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Caption: General workflow for the purification of **1,1-diiodoethane**.

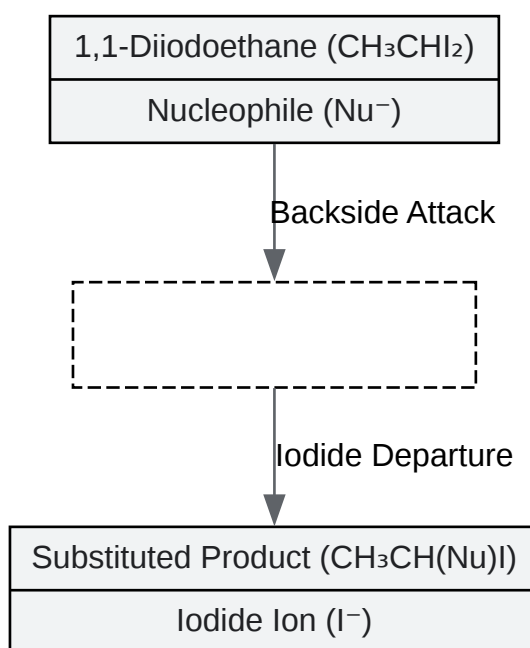
Chemical Reactivity

1,1-Diiodoethane is a reactive organic compound, primarily due to the presence of two iodine atoms on the same carbon, which makes this carbon highly electrophilic and susceptible to nucleophilic attack.^[2]

Nucleophilic Substitution (S_N2) Reactions

1,1-Diiodoethane readily undergoes S_N2 reactions with a variety of nucleophiles.^{[2][4]} The reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon, leading to the displacement of one of the iodide ions.

A generalized S_N2 reaction pathway is illustrated below:



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Caption: Generalized S_N2 reaction pathway of **1,1-diiodoethane**.

Examples of nucleophilic substitution reactions involving **1,1-diiodoethane** include:

- Reaction with carboxylates: Forms carboxylate esters. For instance, reaction with cyclohexanecarboxylate yields 1-iodoethyl cyclohexanecarboxylate.[2]
- Reaction with enolates: Leads to the formation of C-C bonds.[2]
- Reaction with hydroxide ions: Can produce an alcohol, although elimination reactions may compete.[9]

Other Reactions

- Dehydrohalogenation: As a geminal dihalide, **1,1-diiodoethane** can undergo elimination reactions to form alkynes.[2]
- Cyclopropanation: It is used as a reagent for the methylcyclopropanation of alkenes.[6]
- Ethylidenation: It can be employed in the ethylidenation of carbonyl compounds.[6]

Spectroscopic Data

While a comprehensive public database of high-resolution spectra for **1,1-diiodoethane** is limited, the following provides an overview of expected spectroscopic characteristics based on its structure and data from related compounds.

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH) coupled to the three methyl protons and a doublet for the methyl protons (CH₃) coupled to the single methine proton.

¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the methyl carbon and the di-iodinated methine carbon. The latter will be significantly downfield due to the deshielding effect of the two iodine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching and bending vibrations. Key absorptions are expected for C-H stretching around 2880-3080 cm⁻¹ and C-I stretching vibrations in the fingerprint region, typically around 500-600 cm⁻¹. [10]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 282. Characteristic fragmentation patterns would include the loss of one or both iodine atoms and the ethyl group. [11]

Safety and Handling

1,1-Diiodoethane is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[12] It is corrosive and can emit toxic fumes upon heating or contact with acids.[6] It is recommended to store **1,1-diiodoethane** over copper powder and protected from light to inhibit decomposition. [6]

This technical guide serves as a foundational resource for professionals working with **1,1-diiodoethane**. For further, specific applications and safety protocols, consulting detailed safety data sheets and relevant literature is strongly advised.

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References

- 1. guidechem.com [guidechem.com]
- 2. 1,1-Diiodoethane | 594-02-5 | Benchchem [benchchem.com]
- 3. 1,1-diiodoethane | 594-02-5 [chemnet.com]
- 4. 1,1-Diiodoethane - Wikipedia [en.wikipedia.org]
- 5. 1,1-二碘乙烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,1-diiodoethane CAS#: 594-02-5 [m.chemicalbook.com]
- 7. CAS 594-02-5: Ethane, 1,1-diiodo- | CymitQuimica [cymitquimica.com]
- 8. 1,1-Diiodoethane | SIELC Technologies [sielc.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. infrared spectrum of iodoethane C₂H₅I CH₃CH₂I prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Page loading... [wap.guidechem.com]
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